![molecular formula C27H27F3N2O4 B11644071 4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11644071.png)
4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hidroxi-3-metoxifenil)-2,7,7-trimetil-5-oxo-N-[3-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidro-3-quinolincarboxamida es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-Hidroxi-3-metoxifenil)-2,7,7-trimetil-5-oxo-N-[3-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidro-3-quinolincarboxamida típicamente involucra múltiples pasos. Un enfoque común es comenzar con la preparación del núcleo de quinolina, seguido de la introducción de los grupos hidroxilo y metoxi en el anillo fenilo. El paso final implica la formación del enlace carboxamida con el grupo fenilo sustituido con trifluorometilo. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4-Hidroxi-3-metoxifenil)-2,7,7-trimetil-5-oxo-N-[3-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidro-3-quinolincarboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo carbonilo se puede reducir para formar un alcohol.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. Las condiciones de reacción típicamente involucran temperaturas específicas, disolventes y catalizadores para lograr las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del grupo carbonilo puede producir un alcohol .
Aplicaciones Científicas De Investigación
4-(4-Hidroxi-3-metoxifenil)-2,7,7-trimetil-5-oxo-N-[3-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidro-3-quinolincarboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial efecto terapéutico, incluidas las propiedades antiinflamatorias y neuroprotectoras
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad
Mecanismo De Acción
El mecanismo de acción de 4-(4-Hidroxi-3-metoxifenil)-2,7,7-trimetil-5-oxo-N-[3-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidro-3-quinolincarboxamida involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estos objetivos a través de interacciones de unión, lo que lleva a cambios en las vías celulares y los efectos fisiológicos .
Comparación Con Compuestos Similares
Compuestos similares
4-Hidroxi-3-metoxifenilglicol: Comparte los grupos hidroxilo y metoxi pero carece de los grupos quinolina y trifluorometilo.
4-Hidroxianisol: Contiene los grupos hidroxilo y metoxi pero difiere en la estructura general y los grupos funcionales.
2-Amino-4-(4-hidroxi-3-metoxifenil)-7-metil-4H-croman-3-carbonitrilo: Similar en tener los grupos hidroxilo y metoxi pero tiene una estructura central diferente y grupos funcionales adicionales.
Singularidad
4-(4-Hidroxi-3-metoxifenil)-2,7,7-trimetil-5-oxo-N-[3-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidro-3-quinolincarboxamida es única debido a su combinación de grupos funcionales y características estructurales.
Propiedades
Fórmula molecular |
C27H27F3N2O4 |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C27H27F3N2O4/c1-14-22(25(35)32-17-7-5-6-16(11-17)27(28,29)30)23(15-8-9-19(33)21(10-15)36-4)24-18(31-14)12-26(2,3)13-20(24)34/h5-11,23,31,33H,12-13H2,1-4H3,(H,32,35) |
Clave InChI |
XDDXGSYDXPVMMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide](/img/structure/B11643989.png)
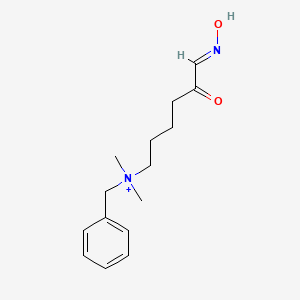
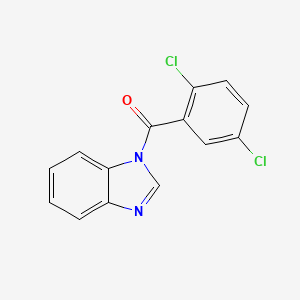
![N-(4-bromophenyl)-2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B11644017.png)

![Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B11644023.png)
![2-(4-fluorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11644024.png)
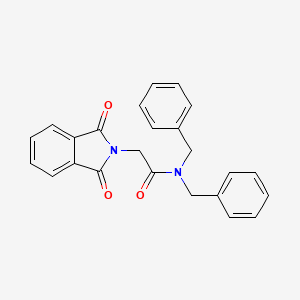
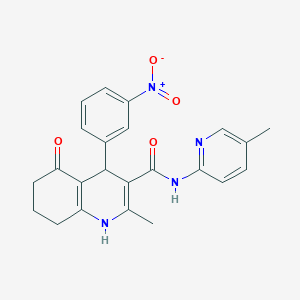
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B11644038.png)
![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11644049.png)
![ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11644057.png)
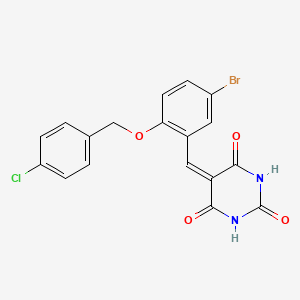
![2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644068.png)
